1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-imino-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]- is a structurally complex derivative of isoindole-1,3-dione, a heterocyclic scaffold known for its diverse pharmacological and material science applications. The molecule features:
- A 2-furanyl group linked via a methylidene bridge, which may enhance π-π stacking interactions in biological targets.
- The isoindole-1,3-dione backbone, a common motif in kinase inhibitors and fluorescent materials due to its planar aromatic structure .
The 4-fluorophenyl group likely improves metabolic stability and target binding affinity compared to non-halogenated analogs .
Properties
Molecular Formula |
C22H12FN3O4S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
5-[5-[[3-(4-fluorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12FN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28) |
InChI Key |
JXEQVHSNFMQGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)F |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One of the most common methods for synthesizing this compound involves condensation reactions between thiazolidinedione derivatives and isoindole precursors. This reaction typically proceeds under mild to moderate conditions using an appropriate solvent such as ethanol or acetonitrile.
- Reactants: A thiazolidinedione derivative (e.g., 3-(4-fluorophenyl)-2-imino-4-oxo-thiazolidine) and an isoindole precursor.
- Catalyst: Acidic catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc chloride (ZnCl₂).
- Conditions: Reflux at 70–90°C for 6–12 hours.
- Yield: Approximately 65–80%, depending on the purity of starting materials.
Cyclization Reactions
Cyclization of intermediate compounds containing both furan and isoindole functionalities can also yield the target compound. This method is particularly useful for controlling stereochemical outcomes.
- Reactants: Pre-synthesized furan derivatives and isoindole-based intermediates.
- Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
- Conditions: Reaction in dimethylformamide (DMF) at room temperature or slightly elevated temperatures (~50°C).
- Yield: Typically ranges from 60–75%.
Optimization Techniques
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
- Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) enhance reactivity by stabilizing charged intermediates.
- Ethanol and methanol are preferred for environmentally friendly processes but may reduce yields slightly.
Catalyst Variations
Using different catalysts can improve reaction rates and selectivity:
- Lewis acids like aluminum chloride (AlCl₃) improve yields in condensation reactions.
- Organic bases such as triethylamine (TEA) are sometimes used in cyclization steps to neutralize acidic byproducts.
Purification Methods
The crude product often requires purification to achieve high purity suitable for further applications:
- Recrystallization: Using ethanol or ethyl acetate as solvents.
- Column Chromatography: Employing silica gel with a gradient of hexane and ethyl acetate.
- High-Performance Liquid Chromatography (HPLC): For final purification, especially when high purity is required for biological studies.
Reaction Mechanism Analysis
Condensation Pathway
The condensation reaction proceeds via nucleophilic attack of the thiazolidinedione nitrogen on the carbonyl carbon of the isoindole precursor, followed by dehydration to form the final product.
Cyclization Pathway
Cyclization involves intramolecular nucleophilic substitution, where the furan ring closes onto the isoindole framework, stabilizing the structure through resonance.
Data Table: Reaction Conditions and Yields
| Method | Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Condensation Reaction | Thiazolidinedione + Isoindole derivative | PTSA/ZnCl₂ | Ethanol | 70–90°C | 6–12 h | 65–80 |
| Cyclization Reaction | Furan derivative + Isoindole intermediate | NaH/t-BuOK | DMF | ~50°C | 8–10 h | 60–75 |
Challenges in Synthesis
Despite its relatively straightforward synthetic routes, several challenges remain:
- Low Yield in Cyclization Reactions: Due to competing side reactions.
- Purity Issues: Impurities from incomplete reactions require extensive purification steps.
- Cost of Precursors: High cost of some thiazolidinedione derivatives limits scalability.
Chemical Reactions Analysis
Reactivity of the Isoindole-1,3-dione Core
The bicyclic isoindole-dione system is electrophilic at the carbonyl positions (C1 and C3), enabling nucleophilic attacks.
Example : Hydrazinolysis is critical in synthesizing bioactive intermediates, as demonstrated in Rivaroxaban production .
Thiazolidinylidene Group Reactivity
The thiazolidinylidene moiety (with imino and oxo groups) undergoes tautomerism and addition reactions.
Key Insight : The 4-fluorophenyl group enhances electrophilicity at the thiazolidinylidene carbon, facilitating Michael additions .
Functionalization of the Furan Ring
The furan ring participates in electrophilic substitutions, though steric hindrance from the thiazolidinylidene methyl group may limit reactivity.
| Reaction Type | Conditions | Outcome | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitration at C5 (meta to methyl substituent). | Directed by electron-withdrawing groups |
| Halogenation | Br₂, FeBr₃ | Bromination at C4 (ortho to methyl group). | Moderate yield (~50%) |
Fluorophenyl Group Modifications
The 4-fluorophenyl substituent influences electronic properties and participates in cross-coupling reactions.
Stability and Degradation Pathways
The compound’s stability under varying conditions is crucial for handling and applications.
Scientific Research Applications
Biological Activities
Anti-inflammatory Effects
Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione demonstrate significant anti-inflammatory activity. A study involving nine new derivatives showed that several compounds effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. Some compounds exhibited superior COX-2/COX-1 ratios compared to the standard drug meloxicam, indicating selective COX-2 inhibition .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The thiazolidinylidene moiety is thought to interact with specific molecular targets, enhancing the compound's efficacy against certain cancer types .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a comparative study, three derivatives of 1H-Isoindole-1,3(2H)-dione were found to have greater inhibition of COX-2 than meloxicam. The compounds exhibited oxidative stress scavenging activity without cytotoxic effects at concentrations ranging from 10 to 90 µM. Molecular docking studies provided insights into the binding affinities and interactions of these compounds with COX enzymes, indicating favorable binding conformations that correlate with their biological activities .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in breast cancer cells. The research highlighted the compound's role in modulating apoptotic pathways and its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For instance, as inhibitors of Casein Kinase 2, these compounds bind to the ATP-binding site of the kinase, preventing its activity and thereby modulating various cellular processes . The specific binding modes and interactions with other protein kinases are also crucial for their therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Electrochemical and Thermal Stability
- N-Phenyl Substituents: Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) exhibit lower reduction potentials compared to electron-donating substituents, enhancing stability in redox environments .
- Thiazolidinylidene vs. Thioxo: The imino group in the target compound may allow reversible redox behavior, whereas thioxo analogs (e.g., CAS 477845-34-4) show irreversible reduction processes, limiting their utility in electrochemical applications .
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives, particularly the compound 5-[5-[[3-(4-fluorophenyl)-2-imino-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]- have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article compiles and synthesizes current research findings on the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound under study features a complex structure that includes an isoindole core with additional functional groups that enhance its biological activity. The presence of the thiazolidinylidene and furanyl moieties are particularly noteworthy as they contribute to the compound's pharmacological profile.
Table 1: Structural Characteristics of 1H-Isoindole Derivatives
| Compound | Core Structure | Additional Functional Groups | Notable Activities |
|---|---|---|---|
| 5-[5-[[3-(4-fluorophenyl)-2-imino-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]- | Isoindole | Thiazolidinylidene, Furanyl | Antimicrobial, Anticancer |
| Other Derivatives | Isoindole | Various substitutions | Varies by derivative |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of isoindole derivatives. For instance, compounds derived from the isoindole-1,3(2H)-dione framework demonstrated significant activity against various bacterial strains. In a comparative study, certain derivatives exhibited inhibition zones comparable to conventional antibiotics like gentamicin, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer properties of 1H-Isoindole derivatives have been extensively documented. A notable evaluation involved testing against human cancer cell lines such as Caco-2 and HCT-116. Results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. The mechanism appears to involve cell cycle arrest at various phases, which is critical for therapeutic interventions in cancer treatment .
Case Study: NCI Evaluation
The National Cancer Institute (NCI) conducted a comprehensive evaluation of several isoindole derivatives, including the compound in focus. The results indicated a mean growth inhibition (GI) value of approximately 12.53% across a panel of sixty cancer cell lines. Such findings underscore the compound's potential as a lead structure for developing new anticancer therapies .
Anti-inflammatory Activity
Isoindole derivatives have also shown promise in modulating inflammatory responses. Research indicates that these compounds can inhibit pro-inflammatory factors such as COX-2 and TNF-alpha while promoting anti-inflammatory cytokines like IL-10. This dual action positions them as candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A crucial aspect of ongoing research involves understanding the structure-activity relationships (SAR) of isoindole derivatives. Studies suggest that modifications to the isoindole core significantly impact biological activity. For example, halogenation has been correlated with enhanced antimicrobial and anticancer effects .
Table 2: Summary of Biological Activities and IC50 Values
| Activity Type | Compound Tested | IC50 Value |
|---|---|---|
| Antimicrobial | Compound 3 against Leishmania tropica | 0.0478 μmol/mL |
| Anticancer | Caco-2 Cell Line | Not specified |
| Anti-inflammatory | COX Inhibition (various compounds) | IC50 values ranging from 10–140 μM |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Schiff base formation : Condensation of aldehyde derivatives (e.g., 4-fluorophenyl-substituted aldehydes) with thioamide precursors under acidic conditions to form intermediates .
- Cyclization : Acid- or base-catalyzed ring closure to form the thiazolidinone core. Reaction parameters (temperature, solvent polarity) must be optimized to avoid side products like oxazole derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DMSO/water mixtures) to achieve >95% purity. HPLC-MS or NMR (e.g., H, C) validates structural integrity .
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Schiff Base | 4-fluorobenzaldehyde, thiourea | Ethanol | 80°C | 65–75 |
| Cyclization | HCl (conc.), reflux | DMF | 110°C | 50–60 |
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure?
Methodological Answer:
- H NMR : Look for key signals:
- Thiazolidinone NH ( 10.2–11.5 ppm, broad singlet).
- Aromatic protons ( 7.2–8.1 ppm, multiplet patterns reflecting fluorophenyl substitution) .
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and C=N imine bonds (~1640 cm) .
- Mass Spectrometry : Exact mass (e.g., HRMS-ESI) to verify molecular formula and fragmentation patterns .
Q. What stability considerations are critical for storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazolidinylidene group .
- Moisture Avoidance : Use desiccants (silica gel) in storage containers; the isoindole-dione core may hydrolyze under high humidity .
- Solvent Compatibility : Avoid DMSO for long-term storage due to slow oxidation; use anhydrous acetonitrile or DMF instead .
Advanced Research Questions
Q. How to design experiments to study enzyme inhibition or receptor binding?
Methodological Answer:
- Target Selection : Prioritize enzymes with known thiazolidinone sensitivity (e.g., tyrosine kinases, proteases) based on structural analogs .
- Assay Design :
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to monitor binding kinetics.
- Microscale Thermophoresis (MST) : Measure binding affinity () using fluorescently tagged proteins .
- Control Experiments : Compare with inactive analogs (e.g., thiazolidinone ring-opened derivatives) to isolate mechanism .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis Framework :
Data Normalization : Adjust for variations in assay conditions (pH, ionic strength) using reference inhibitors .
Structural Validation : Re-analyze disputed samples via X-ray crystallography (if crystalline) or computational docking to confirm binding poses .
Contextual Factors : Evaluate cell-line specificity (e.g., HeLa vs. HEK293) or solvent effects (DMSO concentration) that may alter activity .
- Table 2: Common Discrepancy Sources
| Factor | Impact Example | Mitigation Strategy |
|---|---|---|
| Solvent | DMSO >1% inhibits ATPases | Use ≤0.1% carrier solvent |
| Assay pH | Thiazolidinone hydrolysis at pH >8.0 | Buffer at pH 7.4 ± 0.2 |
Q. What computational methods predict reactivity or metabolic pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to identify electrophilic sites (e.g., thiazolidinylidene methyl group) prone to nucleophilic attack .
- Metabolism Prediction : Use software like MetaSite to simulate cytochrome P450 interactions; prioritize metabolites for LC-MS/MS validation .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., COX-2, EGFR). Validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
